N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide
Description
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-hydroxy-2,6-dimethylphenylamine moiety.
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZJLIHBVHPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of a phenylamine compound with oxalic diethyl ester. This reaction is carried out under anhydrous conditions in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with target molecules. The compound can form stable complexes with metals, which are useful in various catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
N-(2,4-Dimethylphenyl)-4-methoxybenzamide (3l)
- Structure : Differs by replacing the 4-hydroxy-2,6-dimethylphenyl group with a 2,4-dimethylphenyl group.
- Synthesis : Prepared via manganese-mediated reductive transamidation of tertiary amides with nitroaromatics, yielding 59% as an off-white amorphous solid .
- Spectroscopic Data :
N-(4-Bromo-2-chlorophenyl)-4-methoxybenzamide
- Structure : Features halogen substituents (Br, Cl) on the phenyl ring instead of hydroxy and methyl groups.
- Properties: Higher molecular weight (340.6 g/mol) and enhanced electron-withdrawing effects from halogens may alter reactivity and biological activity.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : Chlorine at the para position and methoxy/methyl groups at ortho positions on the benzamide ring.
Functional Group Variations: Benzamide vs. Sulfonamide
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide
- Structure : Replaces the benzamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
- Stability: Sulfonamide bonds are generally more resistant to hydrolysis than benzamides under physiological conditions . Applications: Sulfonamide derivatives are prevalent in antimicrobial and diuretic drugs, whereas benzamides are often explored in CNS-targeting therapies .
Stability and Reactivity Comparisons
- N-(6-aminohexyl)-4-methoxybenzamide Conjugates: Stability: The phosphoramide bond in oligonucleotide conjugates degrades under acidic conditions (pH 4.5), with 20% cleavage at pH 6.0. This suggests that benzamide derivatives with alkyl linkers may exhibit pH-dependent stability, relevant for drug delivery systems .
- Target Compound Stability: The presence of a phenolic hydroxy group could increase susceptibility to oxidation or enzymatic degradation compared to non-hydroxylated analogs like 3l .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | 307.36* | 4-OH, 2,6-diMe, 4-OMe | High H-bond potential, moderate lipophilicity |
| N-(2,4-Dimethylphenyl)-4-methoxybenzamide | 256.13 | 2,4-diMe, 4-OMe | Amorphous solid, no H-bond donor |
| N-(4-Bromo-2-chlorophenyl)-4-methoxybenzamide | 340.60 | Br, Cl, 4-OMe | High MW, halogenated reactivity |
| N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide | 307.36 | 4-OH, 2,6-diMe, SO₂NH | Enhanced stability, sulfonamide |
*Calculated based on .
Biological Activity
N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amide Group : Contributes to its biological activity.
- Hydroxyl Groups : Implicated in enzyme interactions.
- Methoxy Group : Enhances lipophilicity and influences solubility.
The molecular formula for this compound is CHNO, indicating a complex structure conducive to various interactions within biological systems.
The mechanism of action involves interaction with specific enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. This compound may inhibit certain enzymes linked to pathological conditions, thus demonstrating potential therapeutic benefits:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound have shown antibacterial activity against various strains. The presence of functional groups like hydroxyl and methoxy enhances the compound's interaction with microbial targets.
Anticancer Activity
Studies have highlighted the potential of benzamide derivatives in cancer therapy. For instance, compounds with similar structural motifs have exhibited antiproliferative effects against several cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Studies
- Inhibition of Enzymes : A study demonstrated that this compound could inhibit lysosomal phospholipase A2 (LPLA2), which is crucial in phospholipid metabolism. This inhibition was measured using a specific substrate assay .
- Antiproliferative Effects : In vitro studies have shown that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative activity .
- Toxicological Assessments : Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments suggest moderate toxicity levels, necessitating further investigation into its therapeutic index.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and methoxy groups | Antimicrobial, anticancer |
| N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide | Fewer methoxy groups | Reduced biological activity |
| 3-Hydroxy-N-(2-methylphenyl)-4-methoxybenzamide | Different positioning of hydroxyl group | Variations in solubility |
Q & A
Basic: What coupling reagents and reaction conditions are optimal for synthesizing N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide?
Answer:
The synthesis typically involves coupling a carboxylic acid derivative (e.g., 4-methoxybenzoic acid) with an aniline derivative (e.g., 4-hydroxy-2,6-dimethylaniline) using carbodiimide-based reagents. Key reagents include:
- DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for amide bond formation .
- DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .
Recommended conditions:
- Low temperatures (-50°C to 0°C) to minimize side reactions .
- Anhydrous solvents (e.g., DCM or DMF) to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization to isolate the product.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Answer:
Essential techniques include:
- IR Spectroscopy: Monitor the amide C=O stretch (~1650–1680 cm⁻¹) and O–H stretch (~3200–3500 cm⁻¹) to confirm amide bond formation and phenolic hydroxyl presence .
- ¹H-NMR: Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (singlet, δ ~3.8 ppm), and dimethylphenyl protons (split into a singlet due to symmetry, δ ~2.2 ppm) .
- Elemental Analysis: Validate molecular formula (C₁₆H₁₇NO₃) with <1% deviation .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to identify inconsistencies .
- X-ray Crystallography: Use programs like SHELXL ( ) to refine crystal structures and validate bond lengths/angles. For amorphous samples, employ dynamic NMR to study conformational flexibility .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out impurities .
Advanced: What methodological approaches are used to determine fluorescence properties under varying conditions?
Answer:
- Solvent Screening: Test polar (e.g., ethanol) vs. non-polar solvents to assess solvatochromic effects .
- pH Titration: Measure fluorescence intensity (λex = 340 nm, λem = 380 nm) across pH 2–10. Optimal intensity is often observed near pH 5 due to protonation/deprotonation equilibria .
- Temperature Studies: Use a thermostatted cuvette holder to evaluate thermal quenching (e.g., intensity loss at >25°C) .
Advanced: How can binding constants and thermodynamic parameters be calculated from fluorescence quenching experiments?
Answer:
- Stern-Volmer Analysis: Plot to determine the Stern-Volmer constant () and infer static/dynamic quenching mechanisms .
- Binding Constant () : Use modified Benesi-Hildebrand plots for 1:1 binding models. For example, .
- Thermodynamic Parameters: Calculate ΔG, ΔH, and ΔS via Van’t Hoff plots using values at multiple temperatures .
Basic: What are the primary considerations for minimizing byproduct formation during synthesis?
Answer:
- Reagent Ratios: Use a 10–20% excess of the carboxylic acid to drive the reaction toward amide formation .
- Temperature Control: Maintain sub-zero temperatures to suppress side reactions like oxidation of the phenolic group .
- Dry Conditions: Employ molecular sieves or anhydrous solvents to prevent hydrolysis of DCC/HOBt intermediates .
Advanced: How can crystal growth be optimized for X-ray diffraction studies?
Answer:
- Solvent Selection: Use slow-evaporation methods with mixed solvents (e.g., DCM/hexane) to promote nucleation .
- Seeding: Introduce microcrystals from prior trials to guide growth.
- SHELX Refinement: Apply constraints (e.g., riding hydrogens) and resolve twinning using SHELXL’s TWIN/BASF commands .
Basic: What in vitro assays are suitable for preliminary biological activity evaluation?
Answer:
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria .
- Enzyme Inhibition: Test against targets like cyclooxygenase (COX) for anti-inflammatory potential via spectrophotometric monitoring of prostaglandin analogs .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
